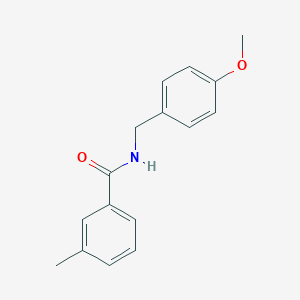
N-(4-methoxybenzyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-3-methylbenzamide, also known as AN-9, is a synthetic compound that belongs to the family of anilides. It was initially synthesized as a potential anti-inflammatory agent due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs). However, recent studies have shown that AN-9 has a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial effects.
作用机制
The mechanism of action of N-(4-methoxybenzyl)-3-methylbenzamide is not fully understood. However, recent studies have shown that N-(4-methoxybenzyl)-3-methylbenzamide induces apoptosis by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death. N-(4-methoxybenzyl)-3-methylbenzamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.
生化和生理效应
N-(4-methoxybenzyl)-3-methylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide has been found to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress. N-(4-methoxybenzyl)-3-methylbenzamide has also been shown to have anti-microbial effects against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
实验室实验的优点和局限性
One of the advantages of N-(4-methoxybenzyl)-3-methylbenzamide is its relatively low toxicity compared to other anti-cancer agents. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide is stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, N-(4-methoxybenzyl)-3-methylbenzamide has limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
N-(4-methoxybenzyl)-3-methylbenzamide has shown promising results in preclinical studies as a potential anti-cancer agent. Further studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Moreover, the mechanism of action of N-(4-methoxybenzyl)-3-methylbenzamide needs to be further elucidated to optimize its therapeutic potential. Additionally, the development of N-(4-methoxybenzyl)-3-methylbenzamide analogs with improved solubility and bioavailability may enhance its anti-cancer activity.
合成方法
N-(4-methoxybenzyl)-3-methylbenzamide can be synthesized by the reaction between 4-methoxybenzylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(4-methoxybenzyl)-3-methylbenzamide as a white crystalline solid with a melting point of 128-130°C.
科学研究应用
N-(4-methoxybenzyl)-3-methylbenzamide has been extensively studied for its anti-cancer properties. Several studies have shown that N-(4-methoxybenzyl)-3-methylbenzamide induces apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-(4-methoxybenzyl)-3-methylbenzamide has been found to inhibit cancer cell proliferation and migration, suggesting its potential as a therapeutic agent for cancer treatment.
属性
CAS 编号 |
5348-93-6 |
|---|---|
产品名称 |
N-(4-methoxybenzyl)-3-methylbenzamide |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-4-3-5-14(10-12)16(18)17-11-13-6-8-15(19-2)9-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChI 键 |
ICIXUCHUMIKLIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



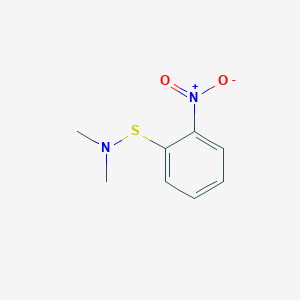
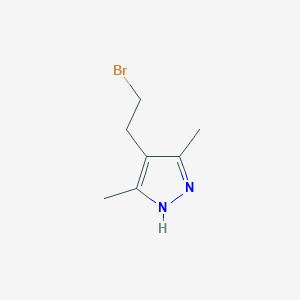
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
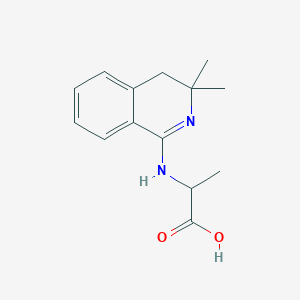
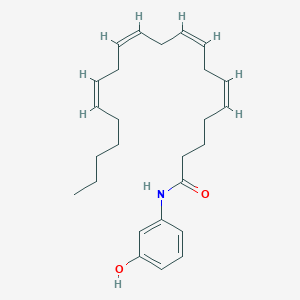
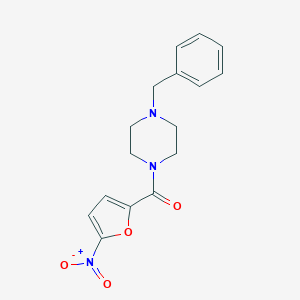
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

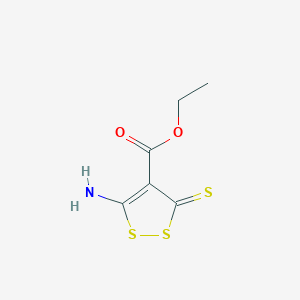
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)